molecular formula C51H70N12O12S2 B10792446 H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH

Cat. No.: B10792446
M. Wt: 1107.3 g/mol
InChI Key: CENQCEJVMTZQSP-UHFFFAOYSA-N
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Description

The compound H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH is a synthetic peptide composed of various amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS, which involves the use of automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for the synthesis of long peptides. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with modified structures, such as those with disulfide bonds or substituted amino acids, which can alter the peptide’s biological activity and stability .

Scientific Research Applications

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and biological processes .

Comparison with Similar Compounds

H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Arg-DL-xiThr-DL-Pen-DL-xiThr-OH: can be compared with other similar peptides, such as:

    H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Orn-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with ornithine instead of arginine.

    H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with lysine instead of arginine.

    H-DL-Phe-DL-Cys-DL-Tyr-DL-Trp-DL-His-DL-xiThr-DL-Pen-DL-xiThr-OH: Similar structure but with histidine instead of arginine.

These comparisons highlight the uniqueness of This compound in terms of its specific amino acid sequence and potential biological activities.

Properties

Molecular Formula

C51H70N12O12S2

Molecular Weight

1107.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methyl-3-sulfanylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C51H70N12O12S2/c1-26(64)39(47(72)63-41(51(3,4)77)48(73)62-40(27(2)65)49(74)75)61-43(68)35(15-10-20-55-50(53)54)57-45(70)37(23-30-24-56-34-14-9-8-13-32(30)34)59-44(69)36(22-29-16-18-31(66)19-17-29)58-46(71)38(25-76)60-42(67)33(52)21-28-11-6-5-7-12-28/h5-9,11-14,16-19,24,26-27,33,35-41,56,64-66,76-77H,10,15,20-23,25,52H2,1-4H3,(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,62,73)(H,63,72)(H,74,75)(H4,53,54,55)

InChI Key

CENQCEJVMTZQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(C(=O)NC(C(C)O)C(=O)O)C(C)(C)S)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O

Origin of Product

United States

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